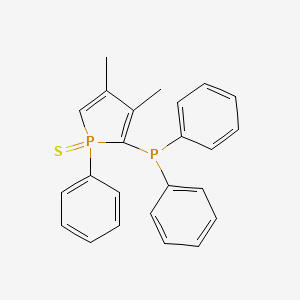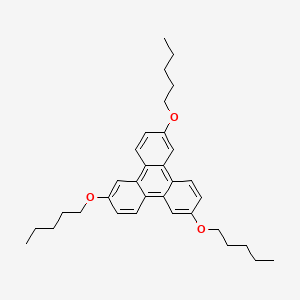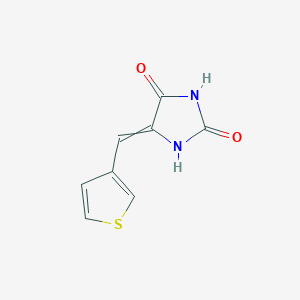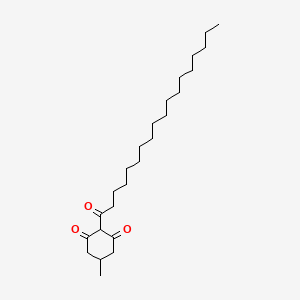![molecular formula C13H24N2O5 B14274544 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI): is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound is known for its role as a protecting group in peptide synthesis, which helps in preventing unwanted reactions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester typically involves the reaction of tert-butoxycarbonyl (Boc)-protected glycine with ethyl 2-aminobutanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
- Employed in the synthesis of complex organic molecules and intermediates .
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a substrate in biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the synthesis of pharmaceutical compounds .
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester involves its role as a protecting group. It temporarily masks reactive functional groups during chemical synthesis, preventing unwanted reactions. The compound is typically removed under mild acidic conditions, revealing the functional group for further reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involve standard peptide coupling reactions .
Comparación Con Compuestos Similares
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-buten-1-yl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(4-carboxyphenyl)sulfonyl]ethyl ester
Comparison:
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar protecting group properties but with different ester moiety.
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 3-methyl-2-buten-1-yl ester: Contains an unsaturated ester group, which can participate in additional reactions.
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(4-carboxyphenyl)sulfonyl]ethyl ester: Contains a sulfonyl group, adding different reactivity and potential applications .
Propiedades
Fórmula molecular |
C13H24N2O5 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
ethyl 2-[[(2S)-2-aminobutanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H24N2O5/c1-6-9(14)11(17)15(8-10(16)19-7-2)12(18)20-13(3,4)5/h9H,6-8,14H2,1-5H3/t9-/m0/s1 |
Clave InChI |
NZFNXTQSALXOTD-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N |
SMILES canónico |
CCC(C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)




![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
